molecular formula C16H26N4O2S B5511729 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5511729
M. Wt: 338.5 g/mol
InChI Key: DWGIFAAUUYMEAN-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of imidazo[1,5-a]pyrazines and related derivatives typically involves regioselective metalation, cyclization, and functionalization steps. These processes can involve the use of catalysts such as palladium in amidation reactions or the application of green chemistry principles, such as aqueous media reactions, to improve efficiency and reduce environmental impact (J. Board et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

A study by Ahmad et al. (2019) described the synthesis of new series of thiazine dioxides, closely related to the queried compound, and their potential as monoamine oxidase inhibitors. This highlights the compound's relevance in the field of enzyme inhibition and its possible therapeutic applications (Ahmad et al., 2019).

Chemical Synthesis Techniques

Board et al. (2009) discussed the synthesis of substituted imidazo[1,5-a]pyrazines, a similar compound, demonstrating various metalation strategies. This research provides insight into the chemical synthesis techniques applicable to the queried compound (Board et al., 2009).

Hydrogen Bonding and Molecular Interactions

Wang et al. (2014) explored the crystal structures of compounds involving N-containing heterocycles, like the one , focusing on hydrogen bonding and weak intermolecular interactions. This study is significant for understanding the molecular interactions and structural properties of such compounds (Wang et al., 2014).

Antimicrobial Activity

El‐Emary et al. (2002) investigated new heterocycles based on pyrazole, similar to the queried compound, and their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (El‐Emary et al., 2002).

Pharmacological Potential

Kaminski et al. (1987) studied the gastric antisecretory and cytoprotective properties of imidazo[1,2-a]pyridines and analogues, closely related to the queried compound. This research indicates the pharmacological potential of such compounds in antiulcer therapies (Kaminski et al., 1987).

properties

IUPAC Name

(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-methylimidazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-13(2)4-6-19-8-9-20(10-16-17-5-7-18(16)3)15-12-23(21,22)11-14(15)19/h4-5,7,14-15H,6,8-12H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGIFAAUUYMEAN-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)CC3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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